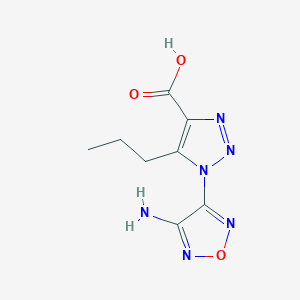![molecular formula C19H15ClN2O4 B11452814 (2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide](/img/structure/B11452814.png)
(2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE is a complex organic compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a chromenylidene group and a chlorophenylcarbamoyl moiety. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE typically involves multiple steps, starting with the preparation of the chromenylidene intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE can be compared with other similar compounds, such as:
[(2Z)-3-[(4-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
[(2Z)-3-[(2-BROMOPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE: This compound features a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15ClN2O4 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
[(Z)-[3-[(2-chlorophenyl)carbamoyl]chromen-2-ylidene]amino] propanoate |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-17(23)26-22-19-13(11-12-7-3-6-10-16(12)25-19)18(24)21-15-9-5-4-8-14(15)20/h3-11H,2H2,1H3,(H,21,24)/b22-19- |
InChI Key |
KZZCWOFEXIBRHU-QOCHGBHMSA-N |
Isomeric SMILES |
CCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
CCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B11452738.png)

![6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol](/img/structure/B11452749.png)
![2-[(1H-indol-3-ylacetyl)amino]-2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11452753.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B11452772.png)
![Ethyl 5-acetyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11452776.png)
![4-(4-chlorophenyl)-2-[5-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11452786.png)
![2-(benzylsulfanyl)-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11452801.png)
![6-butyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11452804.png)
![3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11452809.png)
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11452821.png)
![2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11452825.png)
![N-(3,4-dimethylphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11452827.png)
